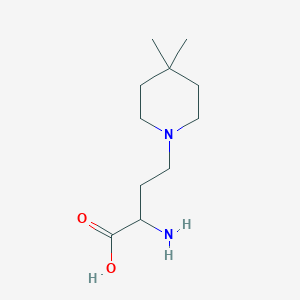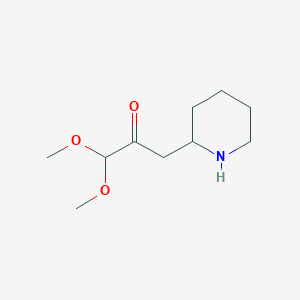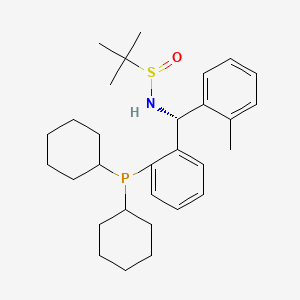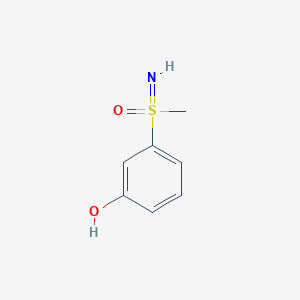
2-(1-Iodoethenyl)pyridine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(1-Iodoethenyl)pyridine is a derivative of pyridine, an aromatic heterocyclic compound characterized by a nitrogen atom in its ring structure. This compound is notable for its unique structure, which includes an iodoethenyl group attached to the pyridine ring. The presence of iodine in its structure imparts distinct chemical properties, making it a valuable compound in various chemical reactions and applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: 2-(1-Iodoethenyl)pyridine can be synthesized through the hydrohalogenation of 2-ethynylpyridine. This process involves the nucleophilic addition of a halide ion to the ethynyl group, facilitated by the formation of a pyridinium salt. The reaction typically uses hydroiodic acid to introduce the iodine atom .
Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the general approach involves the use of hydrohalogenation reactions under controlled conditions to ensure high yield and purity. The process may involve the use of catalysts and specific reaction environments to optimize the production.
Análisis De Reacciones Químicas
Types of Reactions: 2-(1-Iodoethenyl)pyridine undergoes various chemical reactions, including:
Substitution Reactions: The iodine atom can be replaced by other nucleophiles, leading to the formation of different derivatives.
Addition Reactions: The double bond in the ethenyl group can participate in addition reactions, forming new compounds.
Oxidation and Reduction Reactions: The compound can undergo oxidation or reduction, altering its chemical structure and properties.
Common Reagents and Conditions:
Hydrohalogenation: Uses hydroiodic acid to introduce the iodine atom.
Catalysts: Metal catalysts may be used to facilitate certain reactions, such as palladium in cross-coupling reactions.
Major Products Formed:
Substituted Pyridines: Various derivatives can be formed by substituting the iodine atom with different nucleophiles.
Addition Products: Compounds formed by the addition of reagents to the double bond in the ethenyl group.
Aplicaciones Científicas De Investigación
2-(1-Iodoethenyl)pyridine has several applications in scientific research:
Mecanismo De Acción
The mechanism of action of 2-(1-Iodoethenyl)pyridine involves its ability to participate in nucleophilic substitution and addition reactions. The iodine atom’s presence enhances the compound’s reactivity, allowing it to interact with various molecular targets and pathways. The exact molecular targets and pathways depend on the specific application and the nature of the reactions involved .
Comparación Con Compuestos Similares
- 2-(2-Chloroethenyl)pyridine
- 2-(2-Bromoethenyl)pyridine
- 2-(2-Fluoroethenyl)pyridine
Comparison: 2-(1-Iodoethenyl)pyridine is unique due to the presence of the iodine atom, which imparts distinct reactivity and chemical properties compared to its chloro, bromo, and fluoro counterparts. The iodine atom’s larger size and higher reactivity make it a valuable compound in specific chemical reactions and applications .
Propiedades
Fórmula molecular |
C7H6IN |
|---|---|
Peso molecular |
231.03 g/mol |
Nombre IUPAC |
2-(1-iodoethenyl)pyridine |
InChI |
InChI=1S/C7H6IN/c1-6(8)7-4-2-3-5-9-7/h2-5H,1H2 |
Clave InChI |
YEDVFVRJUZGIHZ-UHFFFAOYSA-N |
SMILES canónico |
C=C(C1=CC=CC=N1)I |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N-([1,1'-Biphenyl]-2-yl)-2',7'-di-tert-butyl-9,9'-spirobi[fluoren]-2-amine](/img/structure/B13647654.png)
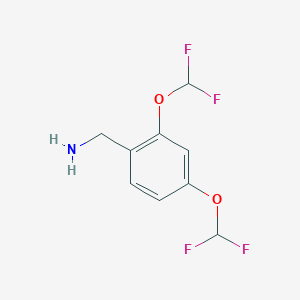
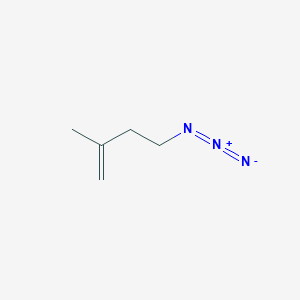
![2,7-dimethyl-5-oxo-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-sulfonylchloride](/img/structure/B13647681.png)
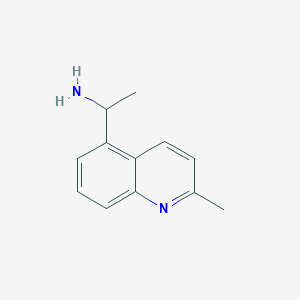
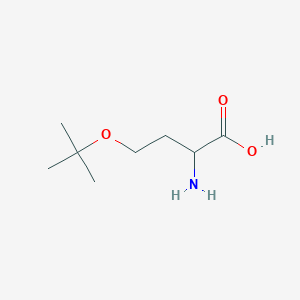

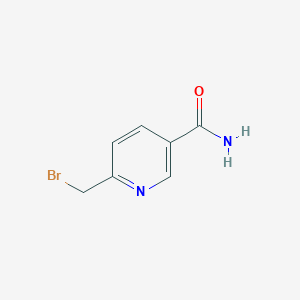
![(S)-4-(Fmoc-amino)-2-[[1-(4,4-dimethyl-2,6-dioxocyclohexylidene)ethyl]amino]butanoic Acid](/img/structure/B13647723.png)
